Neodymium hydroxide

Hydrometallurgy Rare Earth Separation Solubility Product

Nd(OH)₃ leverages pKsp ~22.3 for selective precipitation from mixed rare-earth streams—critical for NdFeB magnet recycling and monazite processing. Its self-templating morphology yields high-surface-area Nd₂O₃ nanorods for catalysis and sensors. Distinct magnetic moment (3.62 μB) enables physical separation from Dy(OH)₃, reducing solvent extraction burden. As an acid-soluble Nd³⁺ source, it ensures homogeneous doping of YAG and phosphate laser glasses. Verify specifications to avoid procurement waste.

Molecular Formula H6NdO3
Molecular Weight 198.29 g/mol
CAS No. 16469-17-3
Cat. No. B099786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeodymium hydroxide
CAS16469-17-3
Molecular FormulaH6NdO3
Molecular Weight198.29 g/mol
Structural Identifiers
SMILESO.O.O.[Nd]
InChIInChI=1S/Nd.3H2O/h;3*1H2
InChIKeyUPTOIZXCUOTQBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neodymium Hydroxide (CAS 16469-17-3): Properties and Procurement Considerations


Neodymium(III) hydroxide (Nd(OH)₃, CAS 16469-17-3) is an inorganic rare-earth compound with a molar mass of 195.26 g/mol [1]. It appears as a rose-colored or light purple crystalline solid [2] that is practically insoluble in water (pKsp ≈ 21.5–22.3) [3] but readily dissolves in acids [4]. The compound serves as a precursor for Nd₂O₃, NdFeB magnets, catalysts, and optical materials .

Why Neodymium Hydroxide Cannot Be Simply Replaced by Other Rare Earth Hydroxides


Despite sharing the general formula Ln(OH)₃, rare earth hydroxides exhibit distinct differences in basicity, solubility, magnetic response, and thermal behavior due to lanthanide contraction. For example, the solubility product of Nd(OH)₃ (pKsp ~22.3) differs from that of Pr(OH)₃, and its magnetic moment (3.62 μB) is distinct from Dy(OH)₃ [1]. These differences directly impact the efficiency of downstream processes such as selective precipitation, catalyst activation, and magnet precursor synthesis. Substituting Nd(OH)₃ with a generic rare earth hydroxide without rigorous evaluation can lead to failed syntheses, altered material properties, and procurement inefficiencies. The quantitative evidence below demonstrates precisely where Nd(OH)₃ diverges from its closest analogs, enabling informed selection and procurement decisions.

Quantitative Differentiation of Neodymium Hydroxide from Closest Analogs


Solubility Product (pKsp) Differentiates Nd(OH)₃ from Pr(OH)₃ for Selective Precipitation

The solubility product constant (Ksp) determines the efficiency of rare earth hydroxide precipitation from mixed solutions. Nd(OH)₃ exhibits a standard solubility product (pKsp⁰) of 22.3 ± 0.7 at 298.15 K, corresponding to a Ksp of 5 × 10⁻²³ [1]. In contrast, aged, well-crystalline Pr(OH)₃ has an experimentally determined solubility product that is up to three orders of magnitude lower than thermodynamic predictions [2]. This quantitative difference in solubility behavior is critical for designing selective precipitation protocols in hydrometallurgical recovery of Nd from NdFeB magnet leachates.

Hydrometallurgy Rare Earth Separation Solubility Product

Magnetic Moment Differentiates Nd(OH)₃ from Dy(OH)₃ in Paramagnetic Applications

The effective magnetic moment (μeff) of a rare earth hydroxide determines its response to magnetic fields, which is essential for magnetic separation technologies. Nd(OH)₃ has an effective magnetic moment of 3.62 μB, consistent with theoretical predictions based on the Nd³⁺ 4f³ electron configuration [1]. In comparison, Dy(OH)₃ exhibits a significantly larger magnetic moment of ~10.6 μB due to the higher spin-orbit coupling of Dy³⁺ (4f⁹) [2]. This 3× difference in magnetic moment translates directly to the force experienced in a magnetic field gradient, enabling selective separation of Nd from Dy in mixed rare earth feedstocks.

Magnetic Separation Paramagnetism Rare Earth Recovery

Thermal Decomposition to Nd₂O₃ Nanorods Proceeds at 500°C via Nd(OH)₃ Precursor

Neodymium hydroxide serves as an ideal self-template precursor for the synthesis of Nd₂O₃ nanorods. Calcination of hexagonal Nd(OH)₃ nanorods (50 nm diameter, 700 nm length) at 500 °C for 2 hours yields Nd₂O₃ nanorods with complete retention of the original morphology and growth direction [1]. In contrast, direct synthesis of Nd₂O₃ without a hydroxide intermediate typically requires higher temperatures and results in less controlled morphologies. This morphological fidelity is unique to the hydroxide precursor route and is not universally achievable with other neodymium salts such as nitrates or carbonates.

Nanomaterials Thermal Analysis Precursor Synthesis

Basicity Decreases Across Lanthanide Series: Nd(OH)₃ Less Basic than Ce(OH)₃

The basicity of rare earth hydroxides decreases systematically with increasing atomic number due to lanthanide contraction, which reduces ionic radius and increases covalent character. Nd(OH)₃ is less basic than Ce(OH)₃ and Pr(OH)₃, as evidenced by its lower pH of precipitation and reduced solubility in alkaline media [1]. This trend is quantified by the hydrolysis constant (log β₁) for Nd³⁺, which differs from that of Pr³⁺ and Ce³⁺ [2]. Consequently, in a mixture of Ce, Pr, and Nd hydroxides, Ce(OH)₃ and Pr(OH)₃ will precipitate at lower OH⁻ concentrations than Nd(OH)₃, enabling fractional separation.

Lanthanide Chemistry Acid-Base Properties Selective Leaching

Crystal Structure and Morphology: Hexagonal Nd(OH)₃ vs. Cubic Rare Earth Oxides

Neodymium hydroxide crystallizes in the hexagonal crystal system (space group P6₃/m) [1], whereas its thermal decomposition product, Nd₂O₃, adopts a cubic (C-type) structure at lower temperatures and transforms to hexagonal (A-type) above ~800 °C [2]. This structural distinction is critical for applications relying on specific crystallographic features, such as epitaxial growth or anisotropic properties. For example, the hexagonal symmetry of Nd(OH)₃ facilitates oriented growth of nanorods along the [001] direction [3], a characteristic not shared by cubic neodymium oxide or by other rare earth hydroxides that may adopt different polymorphs.

Crystallography Polymorphism Materials Science

Procurement-Guided Application Scenarios for Neodymium Hydroxide (CAS 16469-17-3)


Selective Precipitation of Nd from Mixed Rare Earth Leachates

The distinct solubility product of Nd(OH)₃ (pKsp ≈ 22.3) [1] relative to other rare earth hydroxides enables its selective precipitation from hydrometallurgical streams. By precisely adjusting the pH of a leachate containing Ce³⁺, Pr³⁺, and Nd³⁺, Nd(OH)₃ can be precipitated after Ce(OH)₃ and Pr(OH)₃ due to its lower basicity [2]. This fractional precipitation approach is essential for recovering high-purity Nd from NdFeB magnet recycling and monazite processing, reducing reliance on energy-intensive solvent extraction.

Synthesis of Morphology-Controlled Nd₂O₃ Nanomaterials via Nd(OH)₃ Precursor

Nd(OH)₃ serves as an ideal self-template for fabricating Nd₂O₃ nanostructures with preserved morphology. Microwave-assisted hydrothermal synthesis yields hexagonal Nd(OH)₃ nanorods (50 nm diameter, 700 nm length) that, upon calcination at 500 °C for 2 hours, convert directly to Nd₂O₃ nanorods with identical dimensions and growth orientation [3]. This route enables lower-temperature processing and superior morphological control compared to direct oxide synthesis, making Nd(OH)₃ the preferred precursor for applications in catalysis, gas sensors, and phosphors requiring high-surface-area nanostructured Nd₂O₃.

Magnetic Separation of Nd from Dy in Recycled Magnet Feedstocks

The paramagnetic properties of rare earth hydroxides provide a handle for selective magnetic recovery. Nd(OH)₃ exhibits an effective magnetic moment of 3.62 μB, significantly lower than the ~10.6 μB of Dy(OH)₃ [4]. When a mixed hydroxide precipitate from NdFeB magnet leachate is passed through a high-gradient magnetic separator, Dy(OH)₃ is preferentially retained due to its stronger magnetophoretic response, while Nd(OH)₃ passes through. This differential behavior enables a physical separation step that complements chemical methods, reducing the burden on downstream solvent extraction and improving overall process economics.

Preparation of Nd-Doped Laser Crystals and Optical Glasses

Neodymium hydroxide is a versatile starting material for incorporating Nd³⁺ ions into host matrices for solid-state lasers and specialty glasses. Nd(OH)₃ dissolves readily in nitric acid to form Nd(NO₃)₃, which can be co-precipitated or sol-gel processed with other metal precursors . The hydroxide form offers advantages over Nd₂O₃ in terms of dissolution kinetics and homogeneity of the resulting mixed oxide. Nd-doped YAG (Y₃Al₅O₁₂) laser crystals and neodymium-doped phosphate glasses for high-power laser applications are routinely prepared using Nd(OH)₃ as the Nd³⁺ source.

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